molecular formula C12H14N2O B040812 6-Ethoxy-2-methylquinolin-8-amine CAS No. 118752-52-6

6-Ethoxy-2-methylquinolin-8-amine

Cat. No.: B040812
CAS No.: 118752-52-6
M. Wt: 202.25 g/mol
InChI Key: GYPIQKUTMKCGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-2-methylquinolin-8-amine is a quinoline-based chemical compound intended for research and development purposes. As part of the 8-aminoquinoline family, a class known for its significant chelating properties, this compound serves as a valuable building block in various scientific investigations . Researchers utilize 8-aminoquinoline derivatives as core structures in the design of fluorescent chemosensors, particularly for the detection of metal ions such as Zn²⁺, due to their favorable photophysical characteristics and ability to form complexes . Furthermore, derivatives of 8-aminoquinoline are actively explored in medicinal chemistry for their potential bioactivities, which may include applications as metal chelators in neurological research or as scaffolds in antiparasitic agent development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

118752-52-6

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

6-ethoxy-2-methylquinolin-8-amine

InChI

InChI=1S/C12H14N2O/c1-3-15-10-6-9-5-4-8(2)14-12(9)11(13)7-10/h4-7H,3,13H2,1-2H3

InChI Key

GYPIQKUTMKCGBV-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C2C(=C1)C=CC(=N2)C)N

Canonical SMILES

CCOC1=CC(=C2C(=C1)C=CC(=N2)C)N

Synonyms

8-Quinolinamine,6-ethoxy-2-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The 2-methyl group may restrict rotational freedom, influencing binding affinity in biological targets compared to unsubstituted quinolin-8-amine derivatives .
  • Electronic Effects : Methoxy and ethoxy groups at position 6 modulate electron density at the aromatic ring, altering reactivity in electrophilic substitution reactions .

Q & A

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles). Store under inert atmosphere (N2_2) at 4°C to prevent oxidation. Dispose of waste via certified chemical disposal services. Refer to GHS guidelines for hazard classification and emergency response .

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